Cas no 1311779-40-4 (2-(2-Bromophenyl)-N-(cyclopropylmethyl)acetamide)
2-(2-Bromophenyl)-N-(cyclopropylmethyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Bromophenyl)-N-(cyclopropylmethyl)acetamide
- Benzeneacetamide, 2-bromo-N-(cyclopropylmethyl)-
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- Inchi: 1S/C12H14BrNO/c13-11-4-2-1-3-10(11)7-12(15)14-8-9-5-6-9/h1-4,9H,5-8H2,(H,14,15)
- InChI Key: CVMPUAGCKOXHOU-UHFFFAOYSA-N
- SMILES: C1(CC(NCC2CC2)=O)=CC=CC=C1Br
2-(2-Bromophenyl)-N-(cyclopropylmethyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1365934-1g |
2-(2-Bromophenyl)-N-(cyclopropylmethyl)acetamide |
1311779-40-4 | 98% | 1g |
¥5443.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1365934-5g |
2-(2-Bromophenyl)-N-(cyclopropylmethyl)acetamide |
1311779-40-4 | 98% | 5g |
¥14965.00 | 2024-08-09 |
2-(2-Bromophenyl)-N-(cyclopropylmethyl)acetamide Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 2-(2-Bromophenyl)-N-(cyclopropylmethyl)acetamide
Comprehensive Overview of 2-(2-Bromophenyl)-N-(cyclopropylmethyl)acetamide (CAS No. 1311779-40-4)
2-(2-Bromophenyl)-N-(cyclopropylmethyl)acetamide, with the CAS number 1311779-40-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique bromophenyl and cyclopropylmethyl functional groups, serves as a critical intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for its synthetic applications, physicochemical properties, and potential therapeutic uses, making it a subject of growing interest in modern chemistry.
The molecular structure of 2-(2-Bromophenyl)-N-(cyclopropylmethyl)acetamide features a bromine-substituted phenyl ring linked to an acetamide moiety, further modified by a cyclopropylmethyl group. This configuration imparts distinct electronic and steric properties, which are pivotal for its reactivity and interactions in synthetic pathways. Recent studies highlight its role in drug discovery, particularly in the development of small-molecule inhibitors and receptor modulators. Such applications align with current trends in precision medicine and targeted therapy, addressing user queries about its relevance in cutting-edge research.
From a synthetic chemistry perspective, CAS 1311779-40-4 is often utilized in cross-coupling reactions and amide bond formations, which are fundamental to constructing complex molecular architectures. Its bromine atom serves as a versatile handle for further functionalization via palladium-catalyzed reactions, a topic frequently searched by chemists exploring green chemistry and catalytic efficiency. Additionally, the compound's solubility and stability under various conditions are critical parameters for laboratory and industrial applications, reflecting common user concerns about process optimization.
In the context of pharmacological research, 2-(2-Bromophenyl)-N-(cyclopropylmethyl)acetamide has been investigated for its potential bioactivity in modulating specific enzymatic pathways. While not a drug itself, its derivatives are explored for their anti-inflammatory and neuroprotective properties, resonating with public interest in neurodegenerative disease treatments and immune system regulation. This aligns with frequent searches on drug development pipelines and mechanisms of action, enhancing the compound's visibility in scientific discourse.
The commercial availability of CAS 1311779-40-4 through chemical suppliers underscores its importance in high-throughput screening and medicinal chemistry projects. Quality control metrics, such as HPLC purity and spectroscopic characterization, are frequently discussed in user forums, emphasizing the need for reliable analytical data. Furthermore, its storage conditions and handling protocols are practical considerations for laboratories aiming to maintain compound integrity over time.
In summary, 2-(2-Bromophenyl)-N-(cyclopropylmethyl)acetamide (CAS No. 1311779-40-4) represents a versatile and valuable tool in both chemical synthesis and biomedical research. Its structural features and functional adaptability make it a subject of ongoing exploration, particularly in areas like drug design and catalysis. By addressing common search queries and integrating contemporary scientific trends, this overview aims to provide a comprehensive and SEO-optimized resource for researchers and industry professionals alike.
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